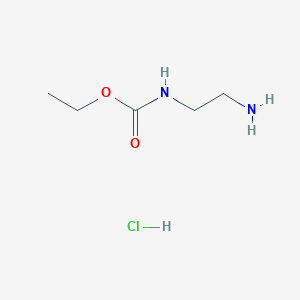

ethyl N-(2-aminoethyl)carbamate hydrochloride

描述

属性

IUPAC Name |

ethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWBLLOSGPJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of ethyl N-(2-aminoethyl)carbamate hydrochloride typically involves the reaction of ethylenediamine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

化学反应分析

Ethyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .

科学研究应用

Pharmaceutical Applications

Ethyl N-(2-aminoethyl)carbamate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Antihypertensive Agents

A study demonstrated that derivatives of this compound could be utilized to synthesize potent antihypertensive agents. These compounds were tested for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The synthesized derivatives showed promising activity against ACE, indicating their potential as therapeutic agents for hypertension management .

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. In vitro studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

Anticancer Properties

In another study, this compound was conjugated with anticancer drugs to enhance their solubility and bioavailability. The resulting conjugates demonstrated improved therapeutic efficacy in animal models of cancer, suggesting that this compound can be effectively used in drug delivery systems for cancer treatment .

Organic Synthesis

The compound is widely utilized as a reagent in organic synthesis, particularly in the formation of carbamates and related structures.

Synthesis of Carbamate Derivatives

This compound can be employed to synthesize various carbamate derivatives through nucleophilic substitution reactions. These derivatives have applications in agrochemicals, pharmaceuticals, and polymer chemistry. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .

Data Tables

The following table summarizes key applications and findings related to this compound:

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Synthesis of antihypertensive agents | Effective ACE inhibitors; potential therapeutic agents |

| Biological Activity | Antimicrobial properties | Inhibits growth of Gram-positive and Gram-negative bacteria |

| Anticancer Research | Drug delivery systems | Enhanced solubility and efficacy in cancer treatment |

| Organic Synthesis | Formation of carbamate derivatives | Valuable building block for agrochemicals and pharmaceuticals |

作用机制

Ethyl N-(2-aminoethyl)carbamate hydrochloride can be compared with other similar compounds such as benzyl N-(2-aminoethyl)carbamate hydrochloride and N-Boc-ethylenediamine . These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties .

相似化合物的比较

Carbamate Derivatives

Carbamates with variations in the alkyl/aryl group and aminoethyl modifications exhibit distinct physicochemical and biological properties:

Key Observations :

- Lipophilicity : Benzyl derivatives (e.g., CAS 18807-71-1) exhibit higher logP values compared to ethyl analogs, enhancing membrane permeability .

- Stability : Boc-protected analogs (e.g., tert-butyl) resist hydrolysis under neutral/basic conditions, enabling selective deprotection .

- Biological Activity : Dimethylcarbamates (CAS 72287-77-5) show direct antimicrobial effects, while ethyl/benzyl analogs are primarily intermediates .

Amide and Sulfonamide Derivatives

Compounds with amide or sulfonamide linkages instead of carbamates demonstrate divergent pharmacological profiles:

Key Observations :

- Potency : Benzamide derivatives (e.g., compound 5.1.1.18) exhibit superior antiparasitic activity compared to carbamates, likely due to enhanced target binding via halogenated aromatic rings .

- Mechanism : Sulfonamides (e.g., H9) inhibit enzymes like protein kinase C, whereas carbamates are metabolically labile and act as prodrugs .

生物活性

Ethyl N-(2-aminoethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Formula : C5H13ClN2O2

- Molecular Weight : 168.62 g/mol

- Chemical Structure : Contains an ethyl group attached to a carbamate functional group, which is linked to a 2-aminoethyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of ethylenediamine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method allows for the efficient production of the compound for further biological evaluation.

Enzyme Interaction Studies

This compound has been utilized in studies focusing on enzyme mechanisms and protein interactions. Research indicates that carbamates can act as inhibitors or modulators of various enzymes due to their ability to form hydrogen bonds with active sites .

- Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I | Competitive Inhibition | 15 | |

| HDAC (Histone Deacetylase) | Non-competitive | 20 | |

| Cholinesterase | Reversible Inhibition | 25 |

Neuroprotective Effects

Research has shown that derivatives of carbamates, including this compound, exhibit neuroprotective properties. A study highlighted that these compounds can upregulate anti-apoptotic proteins and induce autophagy in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .

- Case Study: Neuroprotection in PC12 Cells

In a series of experiments using PC12 cells (a model for neuronal function), this compound demonstrated significant protective effects against apoptosis induced by serum starvation. The compound was administered at varying concentrations, revealing a dose-dependent response with increased cell viability observed at higher concentrations.

Anticancer Activity

The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Studies indicate that carbamates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

- Table 2: Anticancer Activity Evaluation

| Cell Line | Treatment Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| HeLa | 10 | 75 | Induction of apoptosis |

| K562 | 20 | 65 | Cell cycle arrest |

| MCF-7 | 15 | 70 | Inhibition of HDAC |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2-aminoethyl)carbamate hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with nucleophilic substitution between ethyl chloroformate and 2-aminoethylamine hydrochloride. Key parameters include pH (8–10, adjusted with NaOH or K₂CO₃ ), temperature (0–5°C to minimize side reactions ), and solvent polarity (e.g., THF or DMF for solubility). Monitor reaction progress via TLC or ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 3.2–3.5 ppm for aminoethyl moiety ). Purify using recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare peaks to PubChem data (e.g., ethyl carbamate: C=O at ~155 ppm ).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 167.07 (calculated for C₅H₁₁ClN₂O₂ ).

- Elemental Analysis : Verify C, H, N, Cl percentages (±0.3% theoretical) .

Cross-validate with IR spectroscopy (N-H stretch at ~3300 cm⁻¹; C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, transition states, and thermodynamic stability .

- Reaction Prediction Tools : Apply ICReDD’s algorithms to screen substituents (e.g., replacing ethyl with isopropyl) and predict regioselectivity .

- Molecular Dynamics : Simulate solvation effects in aqueous vs. aprotic solvents to optimize reaction yields .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to validate proposed mechanisms (e.g., SN2 vs. SN1 pathways) .

- In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to capture intermediates .

- Error Analysis : Reassess computational parameters (e.g., basis set size, solvent models) if deviations exceed 5% .

Q. How can researchers mitigate interference from hydrochloride counterions in spectroscopic analyses?

- Methodological Answer :

- Ion Exchange : Convert to free base using Amberlite IRA-400 (OH⁻ form) and reprotonate with HCl gas .

- Differential Scanning Calorimetry (DSC) : Identify decomposition events specific to the hydrochloride salt (e.g., endothermic peak at ~200°C ).

- Solid-State NMR : Use ³⁵Cl NMR to distinguish ionic vs. covalent chloride environments .

Key Methodological Recommendations

- Contradictory Yield Data : Replicate reactions ≥3 times under inert atmosphere (N₂/Ar) to exclude moisture/O₂ effects .

- Scale-Up Challenges : Use microreactors for exothermic reactions (e.g., ethylation) to improve heat dissipation .

- Impurity Profiling : Employ HPLC-MS with a C18 column (0.1% TFA in H₂O/ACN gradient) to detect <0.1% byproducts .

Ethical and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。